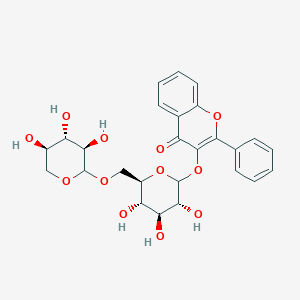

flavonol 3-O-D-xylosyl-D-glucoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Flavonol 3-O-D-xylosyl-D-glucoside is a glycosyloxyflavone that consists of flavonol attached to a D-xylosyl-D-glucosyl residue at position 3 via a glycosidic linkage. It is a disaccharide derivative, a glycosyloxyflavone and a xylosylglucoside. It derives from a flavonol.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Flavonol 3-O-D-xylosyl-D-glucoside has garnered attention for its potential therapeutic properties, particularly in treating diseases associated with oxidative stress. The compound exhibits several biological activities attributed to its flavonoid structure, including:

- Antioxidant Activity : It has been shown to scavenge free radicals and reduce oxidative damage, which is pivotal in preventing chronic diseases such as cancer and cardiovascular disorders.

- Anti-inflammatory Effects : Research indicates that this compound can modulate signaling pathways and gene expression related to inflammation, potentially aiding in the management of inflammatory diseases.

- Neuroprotective Properties : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress, offering potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's.

Nutraceutical Applications

The compound's bioactive properties make it an attractive candidate for inclusion in functional foods and dietary supplements. Its applications in this field include:

- Functional Foods : this compound can be incorporated into food products to enhance their health benefits, particularly those aimed at reducing oxidative stress and inflammation.

- Natural Health Products : The compound's potential as a natural antioxidant and anti-inflammatory agent positions it well for development into dietary supplements aimed at improving overall health and wellness.

Synthesis and Production

This compound can be synthesized through both natural extraction methods and synthetic approaches. Recent advancements in synthetic biology have enabled engineered microorganisms to produce flavonol glycosides through fermentation processes. This biotechnological approach allows for sustainable production methods that could meet growing consumer demand for natural health products.

Antioxidant Properties

A study examining the antioxidant activity of flavonol glycosides from green beans highlighted the effectiveness of compounds similar to this compound in scavenging free radicals and enhancing cellular defense mechanisms against oxidative stress .

Glycosylation Studies

Research on the enzymatic synthesis of flavonoid O-glycosides demonstrated that glycosylation enhances the solubility, stability, and bioavailability of flavonoids compared to their aglycones. This underscores the importance of compounds like this compound in developing more effective therapeutic agents .

Interaction Studies

Understanding the interactions of this compound with other biological molecules is crucial for elucidating its pharmacokinetics and pharmacodynamics. These studies focus on:

- Bioavailability : Investigating how the compound interacts with various biological systems to improve its absorption and efficacy.

- Synergistic Effects : Exploring how this compound works in conjunction with other compounds to enhance overall therapeutic effects.

Eigenschaften

Molekularformel |

C26H28O12 |

|---|---|

Molekulargewicht |

532.5 g/mol |

IUPAC-Name |

2-phenyl-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C26H28O12/c27-14-10-34-25(21(32)18(14)29)35-11-16-19(30)20(31)22(33)26(37-16)38-24-17(28)13-8-4-5-9-15(13)36-23(24)12-6-2-1-3-7-12/h1-9,14,16,18-22,25-27,29-33H,10-11H2/t14-,16-,18+,19-,20+,21-,22-,25?,26?/m1/s1 |

InChI-Schlüssel |

QBUWNMMELNULIT-VVBIFFPESA-N |

Isomerische SMILES |

C1[C@H]([C@@H]([C@H](C(O1)OC[C@@H]2[C@H]([C@@H]([C@H](C(O2)OC3=C(OC4=CC=CC=C4C3=O)C5=CC=CC=C5)O)O)O)O)O)O |

Kanonische SMILES |

C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC=CC=C4C3=O)C5=CC=CC=C5)O)O)O)O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.